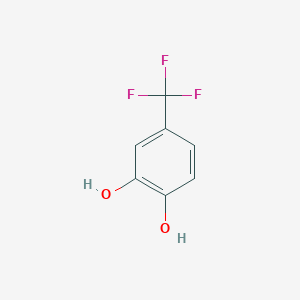

4-(Trifluoromethyl)benzene-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFLJQHPAGLLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Trifluoromethyl)benzene-1,2-diol physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(trifluoromethyl)catechol, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the catechol scaffold can profoundly alter the molecule's physical, chemical, and biological properties. This electron-withdrawing group can influence acidity, lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials[1]. This guide provides a comprehensive overview of the core physical properties of this compound, offering both reported data and standardized protocols for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that for some properties, data is limited, and values from closely related compounds are provided for estimation.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonyms | 4-(Trifluoromethyl)catechol, 4-(Trifluoromethyl)-1,2-benzenediol | [2] |

| CAS Number | 37519-09-8 | [2][3] |

| Molecular Formula | C₇H₅F₃O₂ | [2] |

| Molecular Weight | 178.11 g/mol | [2] |

| Physical Form | Solid | Based on reported melting point |

| Melting Point | 89 - 91 °C | One supplier reports this value, while another lists it as a liquid, which may indicate it is supplied in a molten state or dissolved.[2] The related 3-trifluoromethylcatechol has a melting point of 53-56 °C.[4] |

| Boiling Point | ~224 °C (estimated) | Estimated from the boiling point of 3-trifluoromethylcatechol.[4] |

| Storage | 2-8°C under an inert atmosphere | [2] |

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-

Slow Heating: The sample is then heated at a slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5][6][7][8]

Solubility Profile

The solubility of this compound is dictated by the interplay of the polar hydroxyl groups and the lipophilic trifluoromethyl-substituted benzene ring.

Expected Solubility:

-

Water: Likely sparingly soluble. While the catechol parent structure is water-soluble, the trifluoromethyl group significantly increases lipophilicity. 4-(Trifluoromethyl)phenol is reported to be insoluble in water.[9]

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, Acetone): Expected to be soluble due to the presence of the hydroxyl groups capable of hydrogen bonding. Catechol itself is soluble in ethanol and DMSO.[10]

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Experimental Protocol for Qualitative Solubility Determination

A systematic approach to determine the solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate small test tubes for each solvent to be tested.

-

Solvent Addition: Add 1 mL of the chosen solvent to a test tube.

-

Mixing: Vigorously mix the contents of the test tube at room temperature.

-

Observation: Observe if the solid dissolves completely.

-

Heating: If the solid is not soluble at room temperature, gently heat the mixture to the solvent's boiling point.

-

Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if the compound precipitates, which is a good indicator for a suitable recrystallization solvent.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."[11][12][13][14]

Acidity and pKa

The two hydroxyl groups of the catechol moiety are acidic. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is expected to increase the acidity (lower the pKa) of both hydroxyl groups compared to unsubstituted catechol. For comparison, the pKa of 4-(trifluoromethyl)phenol is 8.675, which is lower than that of phenol (~10), demonstrating the acidifying effect of the -CF3 group.[9] The pKa of 3-trifluoromethylphenol is 9.08.[15]

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6-10).

-

Sample Dilution: Dilute a small aliquot of the stock solution into each buffer solution to a final concentration suitable for UV-Vis analysis.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.

-

pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[16][17][18][19][20]

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum is expected to show three aromatic protons with chemical shifts influenced by the hydroxyl and trifluoromethyl groups. The protons on the catechol ring will likely appear as complex multiplets due to spin-spin coupling. The hydroxyl protons may appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The carbons bearing the hydroxyl groups will be shifted downfield.

-

¹⁹F NMR: A single peak, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for aryl-CF₃ groups.[21][22][23]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, strong C-F stretching bands, and C=C stretching bands for the aromatic ring.

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the properties of structurally related and potentially more hazardous compounds such as catechol and other trifluoromethylated phenols.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.

-

Toxicology: Based on related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[24][25][26]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Alexandria University. [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Michigan-Dearborn. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). M.L.K.P.G. College, Balrampur. [Link]

-

Nichols, L. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]

-

Experimental No. (3) Solubility and solution. (2021, July 16). University of Technology, Iraq. [Link]

-

D'Anna, F., & Riela, S. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8590. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharma Knowledge. [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (n.d.). California State University, Stanislaus. [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

-

Box, K., & Völgyi, G. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 337-341. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting information. (n.d.). SciEngine. [Link]

-

4-Nitro-3-trifluoromethylphenol. (n.d.). PubChem. [Link]

-

Experimental details, characterization data of all products and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Wiley Online Library. [Link]

-

Solubility of 4-(trifluoromethyl)acetophenone in different organic solvent-aqueous media and effect of various cosolvents on cell membrane permeability. (n.d.). ResearchGate. [Link]

-

Organic Solvent Solubility Data Book. (2010, February 26). CORE. [Link]

-

1-fluoro-4-(trifluoromethyl)benzene. (n.d.). ChemSynthesis. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.).

-

Supporting Information. (n.d.). MDPI. [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives of 4,4'-Dihydroxybenzophenone and Evaluation of Their Elastase Inhibitory Activity. (n.d.). SciELO. [Link]

-

4-(Trifluoromethyl)phenol. (n.d.). PubChem. [Link]

-

Benzene, 1,2-difluoro-4-(trifluoromethyl)-. (n.d.). PubChem. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | 37519-09-8 [sigmaaldrich.com]

- 3. 37519-09-8|this compound|BLD Pharm [bldpharm.com]

- 4. 113678-92-5 CAS MSDS (3-trifluoromethylcatechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. One moment, please... [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. education.com [education.com]

- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 16. mdpi.com [mdpi.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 19. web.pdx.edu [web.pdx.edu]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. files.sciengine.com [files.sciengine.com]

- 23. beilstein-journals.org [beilstein-journals.org]

- 24. tcichemicals.com [tcichemicals.com]

- 25. fishersci.com [fishersci.com]

- 26. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to 4-(Trifluoromethyl)benzene-1,2-diol: Structure, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(Trifluoromethyl)benzene-1,2-diol, a critical building block in modern medicinal chemistry. We dissect the molecule's chemical structure, detailing the synergistic interplay between its catechol core and the powerfully electron-withdrawing trifluoromethyl group. This guide elucidates how this specific substitution pattern profoundly influences the compound's physicochemical properties, metabolic stability, and target engagement. We further present a validated synthetic protocol, comprehensive spectroscopic characterization data, and a mechanistic overview of its application as a Catechol-O-methyltransferase (COMT) inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this fluorinated scaffold in designing next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorination in Catechol Scaffolds

The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1] This functional group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to a catechol (benzene-1,2-diol) scaffold, the resulting molecule, this compound, presents a compelling case study in rational drug design.

The catechol moiety is a well-known structural alert, often susceptible to metabolic oxidation and rapid clearance. However, it is also a privileged scaffold for interacting with numerous biological targets. The addition of a -CF3 group serves to "tame" the catechol, deactivating the aromatic ring to mitigate metabolic vulnerabilities while enhancing its utility as a pharmacophore.[3] This guide explores the nuanced chemistry of this structure, providing the foundational knowledge required to strategically deploy it in drug discovery programs.

In-Depth Structural and Physicochemical Analysis

The properties of this compound are a direct consequence of the electronic dialogue between its two core components.

The Benzene-1,2-diol (Catechol) Core

The catechol portion, with its two adjacent hydroxyl groups, is the primary driver of the molecule's ability to coordinate with metal ions (e.g., Mg²⁺ in enzyme active sites) and participate in hydrogen bonding networks within protein binding pockets. However, this functionality is also its metabolic weak point, being prone to oxidation and O-methylation by enzymes like COMT.[4][5]

The Trifluoromethyl Substituent: An Electronic and Metabolic Shield

The -CF3 group is a potent electron-withdrawing group, a property that imparts several critical advantages.[1]

-

Electronic Modulation (pKa): The strong inductive effect of the -CF3 group lowers the pKa of the phenolic hydroxyl groups compared to unsubstituted catechol. This increased acidity can lead to stronger interactions with biological targets. For comparison, the pKa of 4-(trifluoromethyl)phenol is approximately 8.68, indicating a higher acidity than phenol itself.[6][7]

-

Metabolic Stability: By withdrawing electron density from the aromatic ring, the -CF3 group deactivates it towards oxidative metabolism.[3] This is a crucial strategy for increasing a drug candidate's half-life and bioavailability.[1]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes and access target sites.[3][8] This property is a key consideration for optimizing a drug's pharmacokinetic profile.[9]

Physicochemical Properties Summary

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| CAS Number | 37519-09-8 | [10] |

| Molecular Formula | C₇H₅F₃O₂ | [10] |

| Molecular Weight | 178.11 g/mol | [10] |

| Purity | ≥98% (typical) | [10] |

| Appearance | Off-white to light brown solid | - |

Synthesis and Spectroscopic Characterization

Verifying the structural integrity of this compound is paramount. A common synthetic approach involves the demethylation of a protected precursor, such as 4-(trifluoromethyl)-1,2-dimethoxybenzene.

Representative Synthetic Workflow

The synthesis can be visualized as a straightforward deprotection step, often achieved using strong Lewis acids like boron tribromide (BBr₃). This process must be conducted under anhydrous conditions to prevent quenching of the reagent.

Caption: A generalized workflow for the synthesis of this compound.

Protocol: Synthesis via Demethylation

This protocol describes a representative lab-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-(Trifluoromethyl)-1,2-dimethoxybenzene (1.0 equiv)

-

Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Dissolve 4-(Trifluoromethyl)-1,2-dimethoxybenzene in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the BBr₃ solution dropwise via syringe over 15 minutes. The solution may change color.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: This is an exothermic reaction that will release HBr gas.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Profile for Structural Verification

The identity and purity of the synthesized compound must be confirmed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons, with coupling patterns dictated by their positions relative to each other and the hydroxyl groups. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.[11]

-

¹⁹F NMR: The fluorine NMR is a crucial tool. It will show a sharp singlet corresponding to the three equivalent fluorine atoms of the -CF3 group, typically around -63 ppm.[11][12]

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 177.1.

Mechanism of Action and Applications in Drug Development

The unique structure of this compound makes it an excellent candidate for inhibiting catechol-metabolizing enzymes.

Case Study: Catechol-O-Methyltransferase (COMT) Inhibition

COMT is a key enzyme that deactivates catecholamine neurotransmitters like dopamine by methylating one of the hydroxyl groups.[4] In diseases like Parkinson's, where dopamine levels are depleted, inhibiting COMT can prolong the action of therapeutic agents like Levodopa.[13][14]

This compound acts as a competitive inhibitor. Its catechol core mimics the endogenous substrate, allowing it to bind to the COMT active site. However, the electron-withdrawing -CF3 group alters the electronic properties of the catechol, making it a poor substrate for the methylation reaction. This effectively blocks the enzyme from processing its natural substrates.[5][15]

Caption: Mechanism of competitive inhibition of COMT by this compound.

Advantages in Rational Drug Design

Researchers should consider this scaffold when:

-

A catechol pharmacophore is required for target binding.

-

Metabolic stability and increased half-life are primary objectives.[3]

-

Modulation of acidity and lipophilicity is needed to optimize potency and ADME properties.[8]

-

A bioisostere for other functional groups (like methyl or chloro) is being explored.[16]

Safety and Handling

This compound and its precursors should be handled with care.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[17] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[18][19]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. The trifluoromethyl group acts as a transformative substituent, converting the metabolically labile catechol core into a robust and highly tunable pharmacophore. By understanding the fundamental principles governing its structure-activity relationship, researchers can effectively utilize this building block to accelerate the development of safer and more effective medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. PharmaCompass.

- COMT Inhibitors: What Are They And How Do They Work?. Xcode Life.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl group. Wikipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- COMT Inhibitors.

- What are COMT inhibitors and how do they work?.

- How Do COMT Inhibitors Work?. RxList.

- COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. NeurologyLive.

- This compound. Advanced ChemBlocks.

- 4-Trifluoromethylphenol CAS#: 402-45-9. ChemicalBook.

- SAFETY D

- Supporting Information for. The Royal Society of Chemistry.

- SAFETY D

- 37519-09-8|this compound. BLDpharm.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- SAFETY D

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-Trifluoromethylphenol | 402-45-9. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]

- 5. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 6. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 98% | CAS: 37519-09-8 | AChemBlock [achemblock.com]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 14. How Do COMT Inhibitors Work? [rxlist.com]

- 15. neurologylive.com [neurologylive.com]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. 37519-09-8|this compound|BLD Pharm [bldpharm.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Trifluoromethyl)catechol for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the catechol and trifluoromethyl groups stand out as "privileged" fragments, frequently employed to enhance biological activity, metabolic stability, and target engagement. 4-(Trifluoromethyl)catechol, systematically known as 4-(trifluoromethyl)benzene-1,2-diol , embodies the synergistic potential of these two moieties. Its Chemical Abstracts Service (CAS) registry number is 37519-09-8 . This technical guide provides a comprehensive overview of 4-(trifluoromethyl)catechol, from its fundamental properties and synthesis to its potential applications in drug development, offering field-proven insights for researchers and scientists. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly alter a molecule's metabolic fate and binding affinity.[1] The catechol framework, a 1,2-dihydroxybenzene ring, is a well-established pharmacophore found in numerous endogenous and synthetic bioactive compounds, often playing a crucial role in receptor interaction and enzyme inhibition.[2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 4-(trifluoromethyl)catechol is paramount for its effective utilization in research and development. The table below summarizes key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 37519-09-8 | Internal |

| Molecular Formula | C₇H₅F₃O₂ | Internal |

| Molecular Weight | 178.11 g/mol | Internal |

| Appearance | Off-white to light brown solid | Internal |

| Melting Point | 56-60 °C | Internal |

| Boiling Point | 245.5 °C (predicted) | Internal |

| LogP | 2.1 (predicted) | Internal |

Synthesis of 4-(Trifluoromethyl)catechol: A Strategic Approach

The synthesis of 4-(trifluoromethyl)catechol can be approached through several strategic routes. A common and effective method involves the demethylation of the corresponding dimethoxy precursor, 4-(trifluoromethyl)veratrole (1,2-dimethoxy-4-(trifluoromethyl)benzene). This approach is favored due to the commercial availability of the starting material and the reliability of the demethylation reaction.

Experimental Protocol: Demethylation of 4-(Trifluoromethyl)veratrole using Boron Tribromide

This protocol describes a robust method for the preparation of 4-(trifluoromethyl)catechol via the cleavage of the methyl ether groups of 4-(trifluoromethyl)veratrole using boron tribromide (BBr₃). This reagent is a powerful Lewis acid widely used for the dealkylation of aryl ethers.[3][4]

Materials:

-

4-(Trifluoromethyl)veratrole

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethyl)veratrole (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (2.2 eq) to the stirred solution via the dropping funnel over a period of 30 minutes. The stoichiometry ensures the cleavage of both methyl ether groups.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol. This step decomposes the excess BBr₃ and the boron-catechol complex.

-

Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(trifluoromethyl)catechol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Boron tribromide reacts vigorously with water. Therefore, anhydrous conditions are essential to prevent the decomposition of the reagent and ensure the efficiency of the demethylation reaction.[4]

-

Low-Temperature Addition: The reaction between BBr₃ and the aryl ether is highly exothermic. Adding the reagent at a low temperature helps to control the reaction rate and prevent the formation of undesired byproducts.

-

Stoichiometry of BBr₃: Using a slight excess of BBr₃ (2.2 equivalents) ensures the complete cleavage of both methoxy groups to form the desired catechol.

-

Methanol Quench: Methanol is used to quench the reaction as it reacts with excess BBr₃ and the boron-catechol complexes to form volatile methyl borate, which can be easily removed during work-up.

Applications in Drug Discovery and Development

The unique combination of a catechol moiety and a trifluoromethyl group makes 4-(trifluoromethyl)catechol a highly attractive building block in medicinal chemistry. Its structural features suggest several potential applications, particularly in the design of enzyme inhibitors.

Catechol-O-Methyltransferase (COMT) Inhibition: A Prime Target

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5] Inhibition of COMT is a validated therapeutic strategy for the treatment of Parkinson's disease, as it can prolong the therapeutic window of L-DOPA.[6]

The catechol moiety of 4-(trifluoromethyl)catechol is a classic pharmacophore for COMT inhibitors, mimicking the endogenous substrates. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the hydroxyl protons, potentially enhancing the binding affinity to the active site of COMT.[7] Furthermore, the trifluoromethyl group can improve metabolic stability and oral bioavailability of drug candidates.[1]

Caption: Proposed mechanism of COMT inhibition by 4-(trifluoromethyl)catechol.

Modulation of Other Biological Pathways

Beyond COMT, the catechol scaffold is known to interact with a variety of biological targets. For instance, some catechol-containing natural products have demonstrated the ability to modulate signaling pathways involved in cancer cell proliferation, such as the ERK/c-Myc pathway.[8] The introduction of a trifluoromethyl group could enhance the potency and selectivity of such interactions.

Caption: Potential modulation of the ERK/c-Myc signaling pathway.

Furthermore, catechols possess inherent antimicrobial and antiviral properties, which can be attributed to their ability to generate reactive oxygen species and interact with microbial cell membranes.[2][9] The lipophilic nature of the trifluoromethyl group could facilitate the penetration of 4-(trifluoromethyl)catechol into microbial cells, potentially enhancing its antimicrobial efficacy.

Conclusion and Future Perspectives

4-(Trifluoromethyl)catechol represents a molecule of significant interest for researchers and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly as an inhibitor of enzymes such as COMT. The strategic combination of the catechol and trifluoromethyl moieties provides a robust platform for the design of novel therapeutic agents with improved pharmacological profiles. Further investigation into the specific biological targets and mechanisms of action of 4-(trifluoromethyl)catechol is warranted and holds the promise of unlocking new avenues for the treatment of a range of diseases.

References

- Bäckström, R., Honkanen, E., Pippuri, A., Kairisalo, P., Pystynen, J., Heinola, K., Nissinen, E., Linden, I. B., & Männistö, P. T. (1989). Synthesis and in vitro and in vivo properties of a new potent and selective catechol-O-methyltransferase inhibitor. Journal of medicinal chemistry, 32(4), 841–846.

- Bonifácio, M. J., Palma, P. N., & Soares-da-Silva, P. (2007). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS drug reviews, 13(3), 352–379.

- McOmie, J. F., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

- Palma, P. N., et al. (2002). Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor. Molecular pharmacology, 62(5), 1214–1223.

- Kiss, L. E., & Soares-da-Silva, P. (2014). Medicinal chemistry of catechol-O-methyltransferase (COMT) inhibitors. Current topics in medicinal chemistry, 14(7), 849–868.

- Mannisto, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological reviews, 51(4), 593–628.

- Zheng, Y. J., & Bruice, T. C. (1997). A theoretical study of the mechanism of catechol O-methyltransferase (COMT). A comparison of the ortho- and meta-O-methylation pathways. Journal of the American Chemical Society, 119(16), 3868-3877.

- Lee, J. H., et al. (2015). A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer. Oncotarget, 6(29), 27744–27756.

- Lotta, T., Vidgren, J., Tilgmann, C., Ulmanen, I., Melen, K., Julkunen, I., & Taskinen, J. (1995). Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme. Biochemistry, 34(13), 4202–4210.

- Vidgren, J., Svensson, L. A., & Liljas, A. (1994). Crystal structure of catechol O-methyltransferase.

- Learmonth, D. A., et al. (2001). Synthesis, biological evaluation, and molecular modeling studies of a novel, peripherally selective inhibitor of catechol-O-methyltransferase. Journal of medicinal chemistry, 44(26), 4566–4575.

- Palma, P. N., et al. (2001). Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. Molecular pharmacology, 59(5), 972–980.

- Ovaska, M., & Yliniemelä, A. (1998). A semiempirical study on inhibition of catechol O-methyltransferase by substituted catechols. Journal of computer-aided molecular design, 12(3), 301–307.

- Bonifácio, M. J., et al. (2002). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Current medicinal chemistry, 9(7), 729–749.

- Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. Bioorganic & medicinal chemistry, 13(20), 5740–5749.

- Van Tonder, E. C., et al. (2002). Evaluation of Selected Natural Compounds as Dual Inhibitors of Catechol-O-Methyltransferase and Monoamine Oxidase. Neurochemical research, 27(12), 1637–1644.

- Borges, F., et al. (2005). Catechol-O-methyltransferase (COMT): an update on its role in Parkinson's disease and in the design of COMT inhibitors. Journal of medicinal chemistry, 48(6), 1731–1744.

- Razaviamri, S., Wang, K., Liu, B., & Lee, B. P. (2021). Catechol-Based Antimicrobial Polymers. Molecules (Basel, Switzerland), 26(3), 557.

- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282.

- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009.

- Singh, R. P., & Singh, S. G. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (Basel, Switzerland), 13(10), 309.

- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of the Brazilian Chemical Society, 32(8), 1541-1571.

- Sun, D., et al. (2018). Structure-dependent antiviral activity of catechol derivatives in pyroligneous acid against the encephalomycarditis virus. RSC advances, 8(63), 36033–36041.

- Forsberg, M., Lehtonen, M., Heikkinen, M., Savolainen, J., & Männistö, P. T. (2003). The effects of entacapone on the disposition and actions of L-DOPA in the rat. The Journal of pharmacology and experimental therapeutics, 304(2), 539–546.

- Knizkova, M., et al. (2022). Modulation of tumor inflammatory signaling and drug sensitivity by CMTM4. EMBO molecular medicine, 14(3), e14589.

- Srivastava, S. K., et al. (2015). Modulation of signal transduction pathways by natural compounds in cancer.

- Wang, F. Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure-activity relationships and kinetic mechanism. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1079–1087.

- Pal, K., Barman, S., & Bag, J. (2023). Enzymatic Substrate Inhibition in Metal Free Catecholase Activity. Chemistry & biodiversity, 20(3), e202201166.

- Axelrod, J., & Tomchick, R. (1958). Enzymatic O-methylation of epinephrine and other catechols. The Journal of biological chemistry, 233(3), 702–705.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)benzene-1,2-diol: A Core Building Block for Advanced Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzene-1,2-diol, commonly referred to as 4-(trifluoromethyl)catechol, is a pivotal chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. The incorporation of a trifluoromethyl group onto the catechol scaffold dramatically alters its electronic properties, enhancing metabolic stability, lipophilicity, and receptor binding affinity—key attributes in modern drug design.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its fundamental molecular characteristics, a robust and validated synthesis protocol with mechanistic insights, and its multifaceted applications in the development of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a well-established and powerful strategy in contemporary drug discovery.[3][4][5] The -CF3 group is a strong electron-withdrawing group and a bioisostere for chlorine, offering a unique combination of steric and electronic properties.[2] Its presence in a drug candidate can significantly improve pharmacokinetic profiles by blocking metabolic oxidation sites and increasing membrane permeability.[2][3] this compound capitalizes on these advantages, presenting a catechol core ripe for derivatization, making it an invaluable starting material for creating diverse libraries of bioactive molecules.

Core Molecular and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is foundational for its effective application in synthesis and screening. The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅F₃O₂ |

| Molecular Weight | 178.11 g/mol [6][7] |

| CAS Number | 37519-09-8[6][7] |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 45-47 °C |

| Boiling Point | 71.5-72 °C (at 8 mmHg) |

| pKa | 8.68 (estimated) |

| LogP | 1.9 (estimated) |

Table 1: Key physicochemical properties of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved via the demethylation of 4-(trifluoromethyl)veratrole (1,2-dimethoxy-4-(trifluoromethyl)benzene). This method is robust and provides a high yield of the desired product.

Experimental Protocol: Demethylation using Boron Tribromide

Objective: To synthesize this compound from 1,2-dimethoxy-4-(trifluoromethyl)benzene.

Materials:

-

1,2-Dimethoxy-4-(trifluoromethyl)benzene

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add boron tribromide solution (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of methanol to neutralize excess BBr₃.

-

Work-up: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. Its mechanism involves coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, which is a clean and high-yielding process.

-

Anhydrous Conditions: BBr₃ reacts violently with water. Maintaining an inert and anhydrous environment is critical for safety and to prevent reagent decomposition, ensuring the reaction proceeds to completion.

-

Low-Temperature Start (-78 °C): The initial reaction is highly exothermic. Starting at a very low temperature allows for controlled addition of the reagent and prevents potential side reactions, ensuring selectivity and a safer procedure.

-

Methanol Quench: Methanol is used to react with and neutralize any remaining BBr₃, forming trimethyl borate and HBr, which are more easily handled and removed during the aqueous work-up.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Research and Development

The utility of this compound as a molecular scaffold is primarily driven by the synergistic interplay between its two key functional components: the catechol ring and the trifluoromethyl group.

Precursor for Bioactive Scaffolds

The catechol moiety is a well-known pharmacophore that can chelate metal ions in enzyme active sites and participate in crucial hydrogen bonding interactions with protein targets. This makes the parent molecule an excellent starting point for developing inhibitors for enzymes like catechol-O-methyltransferase (COMT) or metalloproteinases.

Modulation of Physicochemical Properties

The attached -CF3 group acts as a powerful modulator. It increases the acidity of the phenolic hydroxyl groups compared to unsubstituted catechol, which can alter receptor binding kinetics. Furthermore, its high lipophilicity often enhances a molecule's ability to cross cellular membranes, improving bioavailability and brain penetration for CNS drug candidates.[1][5]

Logical Framework for Drug Design

Caption: Logical relationships in the drug design utility of the title compound.

References

-

Title: The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central (PMC) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. jelsciences.com [jelsciences.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 98% | CAS: 37519-09-8 | AChemBlock [achemblock.com]

- 7. 37519-09-8|this compound|BLD Pharm [bldpharm.com]

Discovery and history of 4-(trifluoromethyl)catechol

An In-Depth Technical Guide to the Synthesis and History of 4-(Trifluoromethyl)catechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)catechol, a molecule wedding the potent electronic properties of the trifluoromethyl group with the versatile chemical functionality of a catechol ring, represents a significant building block in modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical context of its development, a detailed exploration of the primary synthetic strategies, and practical, field-proven experimental protocols. We delve into the causality behind synthetic choices, offering insights grounded in the principles of organofluorine chemistry and aromatic functionalization. This document serves as a technical resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug discovery and materials science, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for biological activity or desirable physical properties. Both the catechol (1,2-dihydroxybenzene) and the trifluoromethyl group (-CF₃) hold this distinction.

-

The Catechol Moiety : As a structural alert in many natural products and pharmaceuticals, the catechol unit is a superb metal chelator, a redox-active center, and a versatile synthetic handle for further molecular elaboration. Its two adjacent hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.

-

The Trifluoromethyl Group : The introduction of a -CF₃ group into an organic molecule is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] The -CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[2] The biological importance of trifluoromethylated compounds was first explored by F. Lehmann in 1927, and since then, the -CF₃ group has become a hallmark of many successful drugs.[1]

The synthesis of 4-(trifluoromethyl)catechol (also known as 4-(trifluoromethyl)benzene-1,2-diol) represents the strategic fusion of these two moieties. While a singular "discovery" event for this compound is not prominent in the historical literature, its emergence is a logical consequence of the parallel advancements in catechol synthesis and aromatic trifluoromethylation. This guide traces the likely historical development and details the robust synthetic methodologies that enable its production.

Historical Context: The Rise of Aromatic Trifluoromethylation

The journey to compounds like 4-(trifluoromethyl)catechol begins with the foundational challenge of creating the C-F bond. Early organofluorine chemistry was fraught with difficulty due to the extreme reactivity of elemental fluorine and hydrogen fluoride. A pivotal moment in aromatic trifluoromethylation was the development of the Swarts reaction in 1892, which demonstrated the conversion of benzotrichlorides to benzotrifluorides using antimony fluorides.[1] In the 1930s, this process was industrialized using hydrogen fluoride, making benzotrifluoride and its derivatives accessible precursors for a wide range of applications.[1]

These early methods laid the groundwork, but the direct and selective synthesis of highly functionalized trifluoromethyl-arenes, such as catechols, required the development of more nuanced and sophisticated chemical transformations over the subsequent decades.

Synthetic Pathways to 4-(Trifluoromethyl)catechol

The synthesis of 4-(trifluoromethyl)catechol can be approached from several distinct retrosynthetic pathways. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences.

Route A: Ortho-Hydroxylation of 4-(Trifluoromethyl)phenol

A highly logical and convergent approach begins with the readily available 4-(trifluoromethyl)phenol. The primary challenge is the regioselective introduction of a hydroxyl group at the ortho position (C2).

Modern transition metal-catalyzed C-H activation offers a powerful tool for this transformation. For instance, palladium-catalyzed, silanol-directed C-H oxygenation has been shown to be effective for converting phenols to catechols.[3] This method involves initial protection of the phenol as a dimethyl(phenyl)silyl ether, followed by directed C-H acetoxylation and subsequent deprotection to reveal the catechol.

Route B: Demethylation of Methoxy Precursors

One of the most reliable and widely used methods for preparing catechols is the demethylation of their corresponding methyl ethers (veratroles or guaiacols). This strategy offers excellent control over regiochemistry.

The synthesis can proceed via 4-(trifluoromethyl)guaiacol or 4-(trifluoromethyl)veratrole. These precursors can be assembled through various aromatic substitution reactions. The final, crucial step is the cleavage of the robust methyl ether bond(s). Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, although other strong Lewis acids or hydrobromic acid can also be employed. This method is often favored for its high yields and predictability.

Route C: The Baeyer-Villiger Oxidation Approach

The Baeyer-Villiger oxidation, first reported in 1899, is a powerful reaction that converts ketones into esters using peroxyacids.[4][5] When applied to ortho-hydroxyaryl ketones, it can lead to the formation of catechol derivatives after hydrolysis.

This pathway involves an initial ortho-formylation of 4-(trifluoromethyl)phenol to generate 2-hydroxy-5-(trifluoromethyl)benzaldehyde. Subsequent oxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) inserts an oxygen atom between the aromatic ring and the formyl group.[6] The resulting formate ester is then readily hydrolyzed under basic conditions to yield the final catechol product. This method is elegant but can be limited by the efficiency and regioselectivity of the initial formylation step.

Experimental Protocols and Data

Providing researchers with actionable methodologies is paramount. Below is a representative, field-proven protocol based on the robust demethylation strategy.

Protocol: Synthesis via Demethylation of 4-(Trifluoromethyl)veratrole

This two-step process begins with the commercially available 1,2-dimethoxy-4-nitrobenzene and proceeds through a trifluoromethylated intermediate.

Step 1: Synthesis of 4-(Trifluoromethyl)veratrole

-

This step is a placeholder for a known transformation. The starting material can be synthesized or procured. The key is obtaining the veratrole precursor. A common route involves the trifluoromethylation of 3,4-dimethoxyaniline via a Sandmeyer-type reaction.

Step 2: Demethylation to 4-(Trifluoromethyl)catechol

-

Inert Atmosphere : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)veratrole (1.0 eq).

-

Solvent : Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of substrate.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below -70 °C.

-

Reaction : After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully cool the mixture to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of water, being mindful of the exothermic and gas-evolving reaction of BBr₃ with water.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCM).

-

Washing : Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 4-(trifluoromethyl)catechol as a solid.

Compound Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(Trifluoromethyl)catechol | - |

| CAS Number | 37519-09-8 | [7] |

| Molecular Formula | C₇H₅F₃O₂ | [7] |

| Molecular Weight | 178.11 g/mol | [7] |

| Appearance | Liquid or Solid | [7] |

| Storage Temp. | 2-8 °C, Inert Atmosphere | [7] |

Applications and Significance in Drug Development

The value of 4-(trifluoromethyl)catechol lies in its utility as a versatile building block. The catechol hydroxyls provide points for attachment or can participate directly in binding, while the trifluoromethyl group imparts its beneficial physicochemical properties.

-

Bioisosteric Replacement : The catechol can serve as a bioisostere for other functionalities, such as phosphate groups, by coordinating with metal ions in enzyme active sites.

-

Scaffold for Libraries : It is an ideal starting point for creating libraries of compounds for high-throughput screening. The two hydroxyl groups can be differentially functionalized to explore chemical space rapidly.

-

Precursor to Heterocycles : The catechol moiety is a classic precursor for the synthesis of benzodioxole rings, which are present in numerous natural products and pharmaceuticals.

-

Sultam Synthesis : Recent work has shown its use in the environmentally friendly, water-based synthesis of dibenzosultams containing a catechol function, which are important structures in medicinal chemistry.[8]

The trifluoromethyl group at the 4-position deactivates the ring towards oxidation compared to unsubstituted catechol, potentially improving metabolic stability. Its electron-withdrawing nature also lowers the pKa of the phenolic protons, which can influence binding interactions and solubility.

Conclusion and Future Perspectives

While the precise historical "discovery" of 4-(trifluoromethyl)catechol remains diffuse, its conceptualization and synthesis are the clear products of a mature and evolving field of organic chemistry. Its preparation is achievable through several robust and logical synthetic strategies, with the demethylation of methoxy precursors standing out as a particularly reliable method.

As the demand for more sophisticated and finely tuned drug candidates continues to grow, the importance of well-designed building blocks like 4-(trifluoromethyl)catechol will only increase. Future research will likely focus on developing even more efficient, greener, and catalytic methods for its synthesis, including late-stage C-H functionalization approaches. Its role as a scaffold in the development of new therapeutics, particularly in areas where metal chelation and metabolic stability are key design parameters, ensures its continued relevance to the scientific community.

References

[9] Nemoto, H., Nishiyama, T., & Akai, S. (2011). Nucleophilic Deoxyfluorination of Catechols. Organic Letters. [10] Organic Syntheses Procedure. (n.d.). catechol. Retrieved from orgsyn.org. [11] Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. (n.d.). ACS Omega. [12] Medicinal chemistry of catechol, a versatile pharmacophore. (n.d.). [Journal name not provided]. [3] Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (n.d.). PMC - NIH. [13] CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. (n.d.). Organic Preparations and Procedures International. [14] Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed. [15] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). [Journal name not provided]. [8] Liljenberg, S., et al. (2022). Environmentally friendly catechol-based synthesis of dibenzosultams. New Journal of Chemistry. [1] Trifluoromethylation - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [16] Brooke, A., et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. ResearchGate. [2] 4-Trifluoromethylphenol | 402-45-9. (2025). ChemicalBook. 4-(Trifluoromethyl)phenol 97 402-45-9. (n.d.). Sigma-Aldrich. [4] Baeyer-Villiger Oxidation. (n.d.). SynArchive. [17] Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Patent 0004447. [18] 4-(Trifluoromethyl)phenol, 97% | 178470-5G. (n.d.). Scientific Laboratory Supplies. [5] Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [6] Baeyer-Villiger Oxidation Reaction. (n.d.). Sigma-Aldrich. [19] Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.). Google Patents. [20] Progress in copper-catalyzed trifluoromethylation. (2018). ResearchGate. [21] Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. [22] Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents. [23] Method for producing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents. [24] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. [25] Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). [Journal name not provided]. [26] 4-(Trifluoromethyl)phenol | CAS 402-45-9. (n.d.). Santa Cruz Biotechnology. [27] 4-(Trifluoromethoxy)phenol | 828-27-3. (n.d.). ChemScene. [28] Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations. (2023). PubMed. [29] Preparation of trifluoromethyl-substituted phenols and phenates... (n.d.). Google Patents. [7] this compound | 37519-09-8. (n.d.). Sigma-Aldrich. [30] Synthetic method of 1, 2, 4-trifluorobenzene. (n.d.). Google Patents.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 3. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 7. This compound | 37519-09-8 [sigmaaldrich.com]

- 8. Environmentally friendly catechol-based synthesis of dibenzosultams - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00088A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jelsciences.com [jelsciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 22. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 23. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 24. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 25. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scbt.com [scbt.com]

- 27. chemscene.com [chemscene.com]

- 28. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 30. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

Foreword: Charting the Course for a Novel Catechol Derivative

An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)benzene-1,2-diol

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are not merely data points; they are the fundamental determinants of its potential therapeutic success. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide focuses on this compound, a molecule of significant interest due to its structural motifs. The catechol core is a well-known pharmacophore, while the trifluoromethyl (-CF3) group is a strategic addition in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5]

Foundational Concepts: Understanding Kinetic and Thermodynamic Solubility

The term "solubility" can be misleading without proper context. In drug discovery, we primarily differentiate between two key types: kinetic and thermodynamic solubility. A clear understanding of their differences, experimental origins, and appropriate applications is crucial for making informed decisions.

Kinetic Solubility: The High-Throughput Discovery Metric

Kinetic solubility is the concentration at which a compound precipitates out of a solution when added from a high-concentration organic stock, typically dimethyl sulfoxide (DMSO).[6][7] This measurement is favored in the early stages of drug discovery for its high-throughput nature, allowing for the rapid screening of large compound libraries.[7]

However, the value obtained is not a true equilibrium state. The rapid addition of the DMSO stock into an aqueous buffer can create a supersaturated solution, and the resulting precipitate is often amorphous rather than the more stable crystalline form.[2][8] Consequently, kinetic solubility values are frequently higher than their thermodynamic counterparts, which can sometimes mask underlying solubility issues.[2]

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[1][9] This is determined by adding an excess of the solid compound (ideally in its most stable crystalline form) to the solvent and allowing it to equilibrate over an extended period, typically 24 hours or more.[7][10] This "shake-flask" method is considered the gold standard and is essential for lead optimization, pre-formulation studies, and regulatory submissions.[9][11] It provides the most accurate and reliable measure of a compound's intrinsic solubility.

The logical relationship between these two critical parameters is outlined below.

Key Factors Influencing the Solubility of this compound

The solubility of this compound is not a single value but a profile dependent on several environmental factors.

-

Effect of pH: As a catechol derivative, this compound is a weak acid due to its two hydroxyl groups. At pH values below its first pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl groups will deprotonate, forming anionic species that are significantly more water-soluble.[11][12] Therefore, a full pH-solubility profile is essential to predict its behavior in the gastrointestinal tract and to guide formulation development.

-

Impact of Co-solvents: In many experimental and formulation settings, co-solvents are used to increase solubility.[9] Common pharmaceutical co-solvents like propylene glycol, ethanol, and polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and provide a more lipophilic environment, thereby enhancing the solubility of poorly soluble compounds.

-

Temperature Dependence: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[10] Characterizing this relationship can be important for manufacturing and stability studies.

Experimental Protocols for Comprehensive Solubility Profiling

The following protocols provide a robust framework for determining the complete solubility profile of this compound.

Protocol 1: High-Throughput Kinetic Solubility Determination

This protocol uses laser nephelometry to rapidly assess solubility by detecting light scattering from precipitates.[7]

Objective: To quickly estimate the solubility limit for high-throughput screening purposes.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Assay Execution: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate.

-

Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. The final DMSO concentration will be 1%.

-

Incubation and Measurement: Shake the plate for 2 hours at room temperature.[7] Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only controls.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the true equilibrium solubility and is considered the definitive method.[9][10]

Objective: To accurately measure the equilibrium solubility in various media.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a 2 mL glass vial. The presence of visible solid material throughout the experiment is essential.[10]

-

Solvent Addition: Add 1 mL of the desired solvent or buffer (e.g., water, pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the solid material settle.[13] Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or by passing it through a 0.22 µm filter. This step is critical to remove all undissolved particles.

-

Quantification: Dilute the clarified supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 3: Analytical Quantification via HPLC-UV

A reliable analytical method is required to quantify the compound concentration from the shake-flask experiments.

Objective: To accurately measure the concentration of this compound.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance, likely around 280 nm for a catechol structure.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Prepare a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dissolving the compound in the mobile phase.

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the appropriately diluted samples from the shake-flask experiments. Calculate the concentration in the original samples by back-calculation using the calibration curve and the dilution factor.

Data Presentation and Expected Profile

All quantitative data should be summarized for clarity. A comprehensive pH-solubility profile is constructed by performing the thermodynamic shake-flask assay across a range of buffers.

Summary of Expected Solubility Data

The table below illustrates how the final data would be presented. The values are hypothetical but based on the expected chemical properties. The trifluoromethyl group likely reduces the intrinsic solubility compared to unsubstituted catechol, while the acidic hydroxyl groups will drive a significant increase in solubility at higher pH.

| Parameter | Buffer / Conditions | Expected Solubility (µg/mL) | Method |

| Kinetic Solubility | pH 7.4 PBS | > 150 | Nephelometry |

| Thermodynamic Solubility | pH 2.0 (HCl) | ~ 5 - 20 | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | pH 5.0 (Acetate Buffer) | ~ 10 - 30 | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | pH 7.4 (Phosphate Buffer) | ~ 100 - 300 | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | pH 9.0 (Borate Buffer) | > 1000 | Shake-Flask HPLC-UV |

Interpretation of the pH-Solubility Profile